molecular formula C21H22BrNO3 B11419653 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione

5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione

Cat. No.: B11419653
M. Wt: 416.3 g/mol
InChI Key: YVCVVVFUGHLBLW-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a methyl group at the 7-position, and a pentyloxybenzyl group attached to the indole core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione typically involves multiple steps:

    Methylation: The methyl group at the 7-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Pentyloxybenzylation: The pentyloxybenzyl group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with 2-(pentyloxy)benzyl chloride in the presence of a base like potassium carbonate.

    Oxidation: The final step involves the oxidation of the indole to form the 2,3-dione structure, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions can convert the 2,3-dione structure back to the corresponding diol.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or organometallic reagents in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Indole diols.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Indoles are known to interact with various biological targets, and this compound’s unique substituents may provide insights into new mechanisms of action.

Medicine

In medicine, indole derivatives have shown promise as therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders. The specific structure of this compound may offer unique pharmacological properties that could be explored for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione would depend on its specific interactions with molecular targets. Indole derivatives are known to interact with various enzymes, receptors, and signaling pathways. The bromine and pentyloxybenzyl groups may enhance its binding affinity and specificity for certain targets, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-7-methyl-1H-indole-2,3-dione: Lacks the pentyloxybenzyl group, which may reduce its biological activity.

    7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione: Lacks the bromine atom, potentially altering its reactivity and binding properties.

    5-bromo-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione: Lacks the methyl group, which may affect its overall stability and solubility.

Uniqueness

The combination of the bromine atom, methyl group, and pentyloxybenzyl substituent in 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione makes it a unique compound with potentially distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications to explore new frontiers in science and technology.

Properties

Molecular Formula

C21H22BrNO3

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-7-methyl-1-[(2-pentoxyphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C21H22BrNO3/c1-3-4-7-10-26-18-9-6-5-8-15(18)13-23-19-14(2)11-16(22)12-17(19)20(24)21(23)25/h5-6,8-9,11-12H,3-4,7,10,13H2,1-2H3

InChI Key

YVCVVVFUGHLBLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O

Origin of Product

United States

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